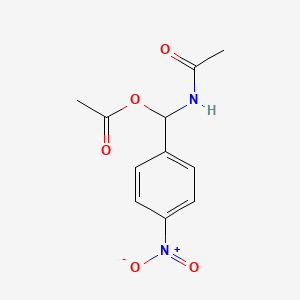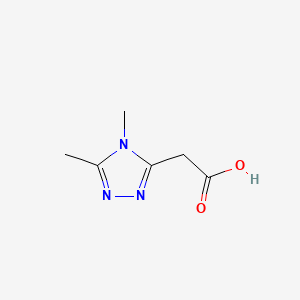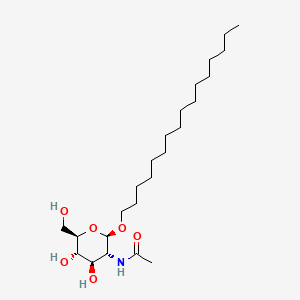
ML345
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML345 ist ein potenter und selektiver niedermolekularer Inhibitor des Insulin-abbauenden Enzyms (IDE). Es hat einen effektiven Konzentrationswert (EC50) von 188 Nanomolar. IDE ist eine thiol-sensitive Zink-Metallopeptidase, die als das wichtigste Insulin-abbauende Protease in vivo wirkt und die Beendigung der Insulin-Signalübertragung vermittelt. Neben der Regulierung der Insulinwirkung bei der Entstehung von Diabetes spielt IDE eine Rolle bei der Varizella-Zoster-Virusinfektion und dem Abbau von Amyloid-Beta, einem Peptid, das an der Alzheimer-Krankheit beteiligt ist .
Wirkmechanismus
ML345, also known as 5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one or 5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one, is a potent and selective small-molecule inhibitor .
Target of Action
The primary target of this compound is the Insulin-Degrading Enzyme (IDE) . IDE is a thiol-sensitive zinc-metallopeptidase that acts as the major insulin-degrading protease in vivo, mediating the termination of insulin signaling .
Mode of Action
This compound interacts with its target, IDE, by binding to a specific reactive cysteine residue, Cys819 . This interaction inhibits the activity of IDE, preventing it from degrading insulin .
Biochemical Pathways
IDE is involved in the degradation of the β-chain of insulin and is linked to β-amyloid degradation . By inhibiting IDE, this compound affects these biochemical pathways, potentially impacting insulin signaling and the accumulation of β-amyloid .
Pharmacokinetics
It is known that this compound is soluble in dmso at a concentration of 5 mg/ml
Result of Action
The inhibition of IDE by this compound can lead to an increase in insulin levels due to reduced degradation. This could potentially be beneficial in the treatment of diabetes mellitus type 2 . Additionally, IDE is linked to β-amyloid degradation, so inhibiting IDE might impact the accumulation of β-amyloid, which is associated with Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
ML345 interacts with the insulin-degrading enzyme (IDE), a zinc metalloprotease responsible for the degradation of insulin and other bioactive peptides . The interaction between this compound and IDE is characterized by the inhibition of the enzyme’s activity, which is quantified by an IC50 value of 188 nM .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an IDE inhibitor. By inhibiting IDE, this compound can potentially influence cellular processes such as insulin signaling and glucose metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to IDE and inhibiting its activity . This inhibition can lead to an increase in the levels of insulin and other IDE substrates within the cell, potentially influencing various cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the degradation of insulin and other bioactive peptides. It interacts with IDE, an enzyme that plays a key role in this pathway
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ML345 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen zur Bildung des Endprodukts. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der Regel ein geschütztes Know-how, das von den Herstellern gehalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde die Skalierung der Laborsynthese auf eine größere Skala umfassen, um die Reinheit und Konsistenz des Produkts zu gewährleisten. Dies würde in der Regel die Optimierung der Reaktionsbedingungen, die Verwendung von hochreinen Reagenzien und den Einsatz fortschrittlicher Reinigungsmethoden wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML345 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom im Benzo[d]isothiazol-3-on-Kern.
Reduktion: Reduktionsreaktionen können an den funktionellen Gruppen auftreten, die an die Kernstruktur gebunden sind.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in der Regel verwendet.
Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren oder bestimmte Bedingungen wie erhöhte Temperaturen oder das Vorhandensein einer Base
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation des Schwefelatoms beispielsweise zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine ergeben kann .
Wissenschaftliche Forschungsanwendungen
ML345 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung des Insulin-abbauenden Enzyms und seine Auswirkungen auf die Insulin-Signalübertragung zu untersuchen.
Biologie: Wird in der Forschung über die Rolle des Insulin-abbauenden Enzyms in verschiedenen biologischen Prozessen eingesetzt, darunter Virusinfektionen und Amyloid-Beta-Abbau.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Typ-2-Diabetes mellitus und der Alzheimer-Krankheit untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmakophore für die Medikamentenforschung und -entwicklung eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv auf Cystein819 im Insulin-abbauenden Enzym abzielt. Diese Hemmung verhindert den Abbau von Insulin und Amyloid-Beta, wodurch die Insulin-Signalübertragung moduliert und möglicherweise die Ansammlung von Amyloid-Beta reduziert wird. Zu den beteiligten molekularen Zielen und Signalwegen gehören der Insulin-Signalweg und der Amyloid-Beta-Abbauweg .
Vergleich Mit ähnlichen Verbindungen
ML345 ist einzigartig in seiner Selektivität und Potenz als Inhibitor des Insulin-abbauenden Enzyms. Zu ähnlichen Verbindungen gehören:
ML216: Ein weiterer Inhibitor des Insulin-abbauenden Enzyms mit unterschiedlichen Selektivitäts- und Potenzprofilen.
CID-2011756: Eine Verbindung mit ähnlichen hemmenden Wirkungen auf das Insulin-abbauende Enzym, aber unterschiedlicher chemischer Struktur.
LJI308: Ein Inhibitor mit einem anderen Wirkmechanismus und einer anderen Zielspezifität
Eigenschaften
IUPAC Name |
5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOFZKSMMIUTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML345 and how does it interact with it?
A1: this compound is a small-molecule inhibitor of the insulin-degrading enzyme (IDE) []. While the exact mechanism of interaction remains unclear, studies suggest that this compound acts as a competitive inhibitor, directly binding to the active site of IDE and preventing it from binding to and degrading insulin [].
Q2: Is there any information on the synthesis of this compound?
A8: One study outlines a novel method for synthesizing this compound []. This method utilizes a shorter synthetic route compared to previous approaches, potentially offering advantages in terms of cost-effectiveness and efficiency. The synthesis involves a key intermediate and employs readily available reagents like HATU and cuprous iodide. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 3-methylene-, formate (9CI)](/img/new.no-structure.jpg)

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)


![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)


![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)

